2,5-Dibromopyrazine

Vue d'ensemble

Description

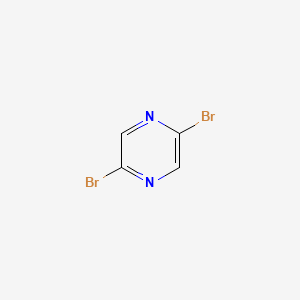

2,5-Dibromopyrazine is an organic compound with the molecular formula C4H2Br2N2. It is a derivative of pyrazine, where two bromine atoms are substituted at the 2 and 5 positions of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Dibromopyrazine can be synthesized through several methods. One common route involves the bromination of pyrazine derivatives. For example, 2-aminopyrazine can be brominated using bromine in the presence of hydrobromic acid and sodium nitrite at low temperatures. The reaction proceeds through diazotization followed by bromination to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dibromopyrazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki and Stille coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

2,5-Dibromopyrazine has been investigated for its antiviral properties, particularly in the context of diseases caused by flaviviruses. A derivative known as T-1106, which is synthesized from this compound, demonstrated effective antiviral activity against Yellow Fever Virus (YFV) in animal models. The compound exhibited a minimal effective dose of 32 mg/kg/day and significantly improved survival rates when administered post-infection .

Antibody Conjugates

Recent research has highlighted the utility of this compound as a rebridging agent in the development of antibody-drug conjugates (ADCs). A study optimized a dibromopyrazine derivative to facilitate the site-selective conjugation of trastuzumab, an antibody used in cancer therapy. The resulting conjugates exhibited excellent serum stability and selectivity in vitro, suggesting potential for diagnostic and therapeutic applications .

Material Science

Photocatalysis

In materials science, this compound has been utilized to enhance the photocatalytic properties of polymeric carbon nitride (PCN). Doping PCN with this compound resulted in a sixfold improvement in hydrogen generation under visible light. This modification also improved charge-carrier separation and structural stability during photocatalytic processes .

Chemical Synthesis

Intermediate for Synthesis

this compound serves as an important intermediate in the synthesis of various chemical compounds including dyes and pesticides. Its production involves several steps that ensure high yield and efficiency, making it a valuable component in industrial applications .

Data Table: Applications Summary

Case Studies

Case Study 1: Antiviral Efficacy of T-1106

In a controlled study involving hamsters infected with YFV, T-1106 was administered at varying doses. The results indicated that starting treatment up to four days post-infection still yielded significant survival benefits. This underscores the potential of this compound derivatives in developing antiviral therapies.

Case Study 2: Development of Antibody Conjugates

A recent study focused on optimizing the conjugation process using a dibromopyrazine derivative to create ADCs targeting HER2-positive cancers. The conjugates demonstrated high specificity towards target cells with minimal off-target effects, showcasing the compound's utility in precision medicine .

Mécanisme D'action

The mechanism of action of 2,5-Dibromopyrazine in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the bromine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dibromopyridine: Similar in structure but with a nitrogen atom in the ring.

2,5-Diiodopyridine: Contains iodine atoms instead of bromine.

2,5-Dichloropyridine: Contains chlorine atoms instead of bromine.

Uniqueness

2,5-Dibromopyrazine is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .

Activité Biologique

2,5-Dibromopyrazine is a halogenated pyrazine derivative that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and bioconjugation strategies. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and applications in bioconjugation.

This compound can be synthesized through several methods, including halogenation of pyrazine derivatives. The most common approach involves the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) as a halogenating agent. This reaction typically yields high purity and good yields under optimized conditions (e.g., using DMF as a solvent) .

Table 1: Synthesis Conditions for this compound

| Entry | Halogenating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | NBS | DMF | 0 °C | 88 |

| 2 | NBS | CH2Cl2 | r.t. | 52 |

| 3 | Br2 | CHCl3 | r.t. | 36 |

| 4 | NBS | DMSO–H2O | 15 °C | 85 |

Antibacterial Properties

Research has indicated that compounds containing the pyrazine scaffold exhibit significant antibacterial activity. In particular, studies have shown that derivatives of dibromopyrazine possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, enzyme kinetic assays demonstrated that certain dibromopyrazine derivatives had comparable or superior activity to established antibacterial agents .

Anticancer Activity

The potential anticancer properties of dibromopyrazine derivatives have also been explored. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with DNA synthesis and cell cycle progression, which is a common pathway for many anticancer agents .

Case Studies

- Antibody Conjugation : A recent study successfully utilized a dibromopyrazine derivative as a rebridging agent for antibody-drug conjugates (ADCs). The modified antibodies exhibited enhanced serum stability and selective cytotoxicity against HER2-positive cancer cells, demonstrating the utility of dibromopyrazine in targeted cancer therapies .

- Bioluminescence Applications : Another study highlighted the use of dibromopyrazine derivatives in bioluminescence imaging. Compounds derived from dibromopyrazine showed improved luminescence properties compared to traditional substrates like coelenterazine, indicating their potential as novel imaging agents in biological research .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of dibromopyrazine derivatives is still under investigation; however, preliminary studies suggest favorable absorption and distribution characteristics. Toxicity assessments indicate that while some derivatives display promising biological activity, their safety profiles require further evaluation through comprehensive toxicological studies .

Propriétés

IUPAC Name |

2,5-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYKHEOWZLJZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466937 | |

| Record name | 2,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23229-26-7 | |

| Record name | 2,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,5-Dibromopyrazine utilized in the synthesis of macrocyclic structures?

A1: this compound serves as a key starting material in synthesizing macrocycles like azacalix[n]pyridine[n]pyrazines and oxygen-bridged corona[n]arene[n]pyrazines. Its reactivity stems from the two bromine atoms, which act as leaving groups in various coupling reactions. For instance, it undergoes a double Suzuki-Miyaura cross-coupling reaction with a 3-borylindole to form the heteroaromatic framework of Alocasin A []. In another example, reacting it with 2,6-dibromopyridine yields azacalix[n]pyridine[n]pyrazines []. Similarly, reacting this compound with 2,5-dimethyl-1,4-hydroquinone forms oxygen-bridged corona[n]arene[n]pyrazines []. These macrocycles exhibit interesting properties, such as binding with fullerenes, highlighting the utility of this compound in supramolecular chemistry.

Q2: Can this compound be used to synthesize polymers? If so, what properties do these polymers possess?

A2: Yes, this compound can be electrochemically polymerized to form thin films of polypyrazine. This polymerization occurs via a cathodic dehalogenation mechanism []. The resulting polypyrazine films, specifically named CityU-24 in the study, demonstrated promising electrocatalytic activity for the alkaline hydrogen evolution reaction (HER). This finding highlights the potential of this compound-derived materials in clean energy applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.